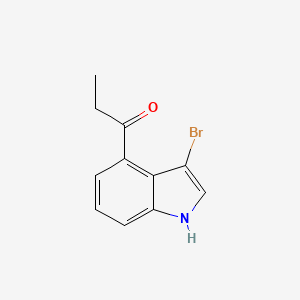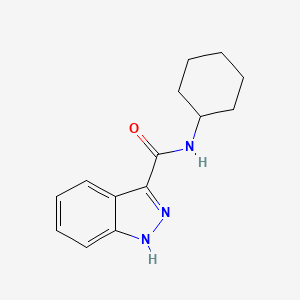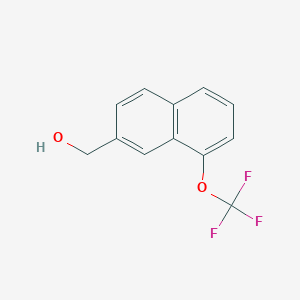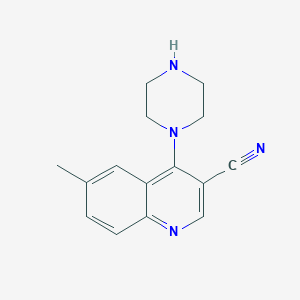
(5,6-Dimethoxypyridin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6-Dimethoxypyridin-2-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C8H12N2O2·2HCl. It is a derivative of pyridine, featuring methoxy groups at the 5 and 6 positions and an amine group at the 2 position. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dimethoxypyridin-2-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethoxypyridine.
Functional Group Introduction: The methoxy groups are introduced at the 5 and 6 positions of the pyridine ring.
Amine Group Addition: The methanamine group is then added to the 2 position of the pyridine ring.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Purification: The product is purified using techniques like crystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (5,6-Dimethoxypyridin-2-yl)methanamine dihydrochloride can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Molecular Probes: Serves as a molecular probe in biological assays.
Medicine:
Drug Development: Investigated for potential therapeutic applications and as a building block in drug synthesis.
Pharmacological Research: Used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of (5,6-Dimethoxypyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Modulation: Modulating the activity of receptors involved in signal transduction.
Comparaison Avec Des Composés Similaires
- (6-Methoxypyridin-2-yl)methanamine dihydrochloride
- (5-Methylpyrimidin-2-yl)methanamine dihydrochloride
- (6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride
Comparison:
- Structural Differences: The position and type of substituents on the pyridine ring vary among these compounds.
- Unique Properties: (5,6-Dimethoxypyridin-2-yl)methanamine dihydrochloride is unique due to the presence of two methoxy groups at the 5 and 6 positions, which can influence its reactivity and interactions with biological targets.
- Applications: While similar compounds may have overlapping applications, the specific structural features of this compound make it suitable for particular research and industrial uses.
Propriétés
Formule moléculaire |
C8H14Cl2N2O2 |
|---|---|
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
(5,6-dimethoxypyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-4-3-6(5-9)10-8(7)12-2;;/h3-4H,5,9H2,1-2H3;2*1H |
Clé InChI |
VAFYDGPMJNWIRY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C=C1)CN)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867011.png)



![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)



![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)





